

# MDMB-BUTINACA: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *Mdmb-butinaca*

Cat. No.: *B10783399*

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For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the synthetic cannabinoid **MDMB-BUTINACA**.

## Introduction

**MDMB-BUTINACA**, also known as MDMB-BINACA, is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class.<sup>[1][2]</sup> First identified in Sweden in May 2023, its emergence is part of a continuing trend in the evolution of new psychoactive substances (NPS). Structurally similar to other potent SCRA's such as ADB-BUTINACA, it is believed to exhibit comparable pharmacological effects. This guide details the chemical structure, properties, and available pharmacological data for **MDMB-BUTINACA**, alongside relevant experimental methodologies.

## Chemical Structure and Properties

The chemical identity of **MDMB-BUTINACA** is well-established, with its structure and properties extensively documented in chemical databases and forensic literature.

## Chemical Structure

The systematic IUPAC name for **MDMB-BUTINACA** is methyl (2S)-2-[(1-butylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate.[3]

Visualization of Chemical Structure:

Caption: 2D Chemical Structure of **MDMB-BUTINACA**.

## Physicochemical Properties

A summary of the key physicochemical properties of **MDMB-BUTINACA** is presented in the table below.

Property	Value	Source
Molecular Formula	C <sub>19</sub> H <sub>27</sub> N <sub>3</sub> O <sub>3</sub>	[3]
Molecular Weight	345.4 g/mol	[3]
IUPAC Name	methyl (2S)-2-[(1-butylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate	[3]
CAS Number	3039541-81-3	[4]
Synonyms	MDMB-BINACA, AN7ERQ8YHM	[3]
$\lambda_{\max}$	302 nm	[4]

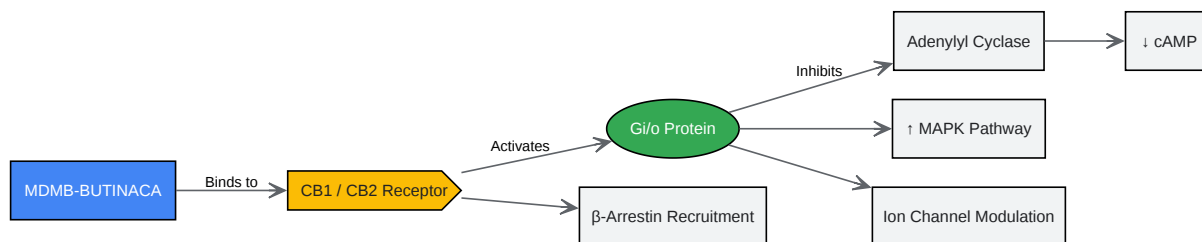
## Pharmacological Properties

**MDMB-BUTINACA** is a synthetic cannabinoid receptor agonist, designed to mimic the effects of  $\Delta^9$ -tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

## Mechanism of Action

As a synthetic cannabinoid, **MDMB-BUTINACA** exerts its effects primarily through the activation of the cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

Signaling Pathway Diagram:



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Caption: Simplified CB1/CB2 receptor signaling cascade.

## Receptor Binding and Functional Activity

Specific quantitative data on the binding affinity ( $K_i$ ) and functional potency ( $EC_{50}$ ) of **MDMB-BUTINACA** at CB1 and CB2 receptors are not readily available in the public domain. One source explicitly states that the activity and potency of MDMB-BINACA are unknown.<sup>[1]</sup> However, data from structurally similar compounds can provide an indication of its likely pharmacological profile.

For comparison, selected pharmacological data for related synthetic cannabinoids are presented below.

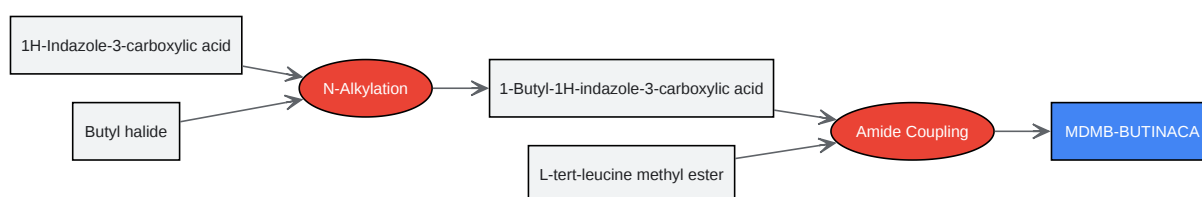
Compound	CB1 $K_i$ (nM)	CB2 $K_i$ (nM)	CB1 $EC_{50}$ (nM)	CB2 $EC_{50}$ (nM)	Source
MDMB-FUBINACA	1.14	0.1228	0.2668	0.1411	[5]
MDMB-4en-PINACA	0.28	-	2.47	-	[6]
4F-MDMB-BUTICA	70 ± 19	-	0.67 ± 0.23	-	[7]

# Synthesis and Analysis

## Synthesis

A detailed, step-by-step synthesis protocol for **MDMB-BUTINACA** is not publicly available. However, based on the general synthesis of indazole-based synthetic cannabinoids, a plausible synthetic route would involve the coupling of a 1-butyl-1H-indazole-3-carboxylic acid intermediate with L-tert-leucine methyl ester.

General Synthetic Workflow:



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Caption: General synthetic route for **MDMB-BUTINACA**.

## Analytical Methodologies

The detection and quantification of **MDMB-BUTINACA** and its metabolites in various matrices are crucial for forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.

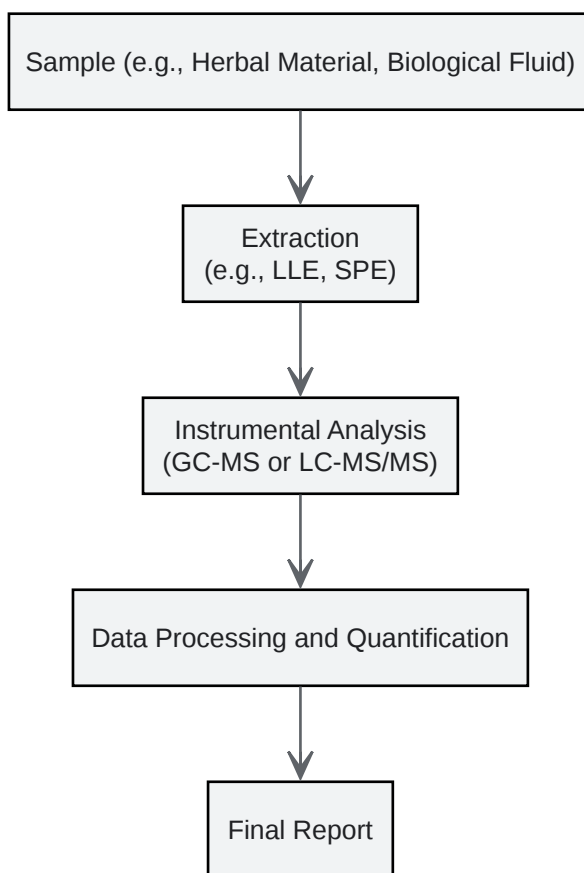
Experimental Protocol: GC-MS Analysis of 4-fluoro-**MDMB-BUTINACA** in Herbal Products

This protocol is adapted from a study on the analysis of the closely related analog, 4-fluoro-**MDMB-BUTINACA**, and provides a general framework for the analysis of **MDMB-BUTINACA**.

- Sample Preparation:
  - Homogenize 1 gram of the herbal product.

- Perform a methanolic liquid-liquid extraction.
- GC-MS Conditions:
  - Instrument: Gas chromatograph coupled with a mass spectrometer.
  - Ionization Mode: Electron Ionization (EI).
  - Mode: Full scan and Selected Ion Monitoring (SIM).
- Validation Parameters:
  - Linearity: Establish a calibration curve over a suitable concentration range.
  - Limit of Detection (LOD) and Limit of Quantification (LOQ): For 4-fluoro-**MDMB-BUTINACA**, reported LOD and LOQ were 0.5 and 1 µg/g, respectively.[8]
  - Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as % RSD) should be determined at multiple concentration levels. For 4-fluoro-**MDMB-BUTINACA**, intra-day accuracy ranged from -3.48% to -7.49% and precision from 3.89% to 10.21%.[8]

Analytical Workflow Diagram:



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